2,3',5,5'-Tetrabromodiphenyl ether

Description

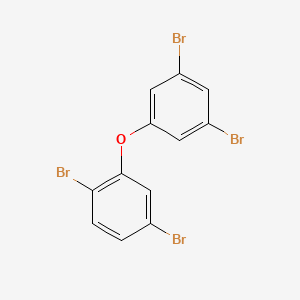

2,3',5,5'-Tetrabromodiphenyl ether (C₁₂H₆Br₄O) is a tetrabrominated congener of the polybrominated diphenyl ether (PBDE) family, characterized by bromine substitutions at the 2, 3', 5, and 5' positions on its biphenyl structure. PBDEs are widely used as flame retardants in electronics, textiles, and plastics due to their ability to inhibit combustion. Its unique substitution pattern may influence environmental persistence, bioaccumulation, and toxicity compared to other congeners .

Properties

IUPAC Name |

1,3-dibromo-5-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-2-11(16)12(6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBNZKQTOOZGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=CC(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879892 | |

| Record name | BDE-72 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-40-6 | |

| Record name | 2,3',5,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-72 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3639MU5YQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via Brominated Diphenyliodonium Salts

One of the most effective and selective methods for synthesizing 2,3',5,5'-Tetrabromodiphenyl ether involves the use of symmetrical or unsymmetrical brominated diphenyliodonium salts as intermediates. These salts are synthesized by bromination of diphenyl ether derivatives followed by oxidation to the iodonium species.

Preparation of Hexabromodiphenyliodonium Salts : Three hexabromodiphenyliodonium salts (2,2’,3,3’,4,4’-, 2,2’,4,4’,5,5’-, and 2,2’,4,4’,6,6’-hexabromodiphenyliodonium salts) were prepared to enable selective O-arylation reactions.

O-Arylation Reaction : The diphenyliodonium salts react with bromophenols under controlled conditions to yield PBDE congeners with specific bromine substitution patterns, including 2,3',5,5'-tetrabromodiphenyl ether. This method allows the synthesis of PBDEs with 2,3,4-, 2,4,5-, and 2,4,6-tribromo substitution patterns on the phenyl rings originating from the diphenyliodonium salts.

Advantages : This approach provides high regioselectivity and yields pure congeners suitable for environmental and toxicological studies.

Bromination of Aminodiphenyl Ethers Followed by Diazotization

Another route involves:

Bromination of aminodiphenyl ethers to introduce bromine atoms selectively.

Diazotization of the amino groups to form diazonium salts.

Reduction of the diazonium intermediates to yield the desired brominated diphenyl ethers.

This method has been used to prepare octabrominated and nona-brominated diphenyl ethers but can be adapted for tetra-brominated congeners like 2,3',5,5'-Tetrabromodiphenyl ether by controlling reaction conditions and starting materials.

Direct Bromination of Diphenyl Ether

While less selective, direct bromination of diphenyl ether with bromine and Lewis acid catalysts can produce mixtures containing 2,3',5,5'-Tetrabromodiphenyl ether. However, isolation and purification are challenging due to the presence of multiple isomers and homologues.

Summary Table of Preparation Methods

Research Findings and Optimization

The use of diphenyliodonium salts has been shown to significantly improve the solubility of reactants and products, facilitating better reaction control and higher yields.

Improved synthetic methodologies have enabled the preparation of many PBDE congeners, including 18 synthesized for the first time, expanding the available reference standards for environmental and toxicological research.

Characterization of synthesized PBDEs, including 2,3',5,5'-Tetrabromodiphenyl ether, is performed using nuclear magnetic resonance (NMR) spectroscopy and electron ionization mass spectrometry (EIMS), ensuring structural confirmation and purity assessment.

Chemical Reactions Analysis

Types of Reactions: 2,3’,5,5’-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms, often facilitated by reducing agents or microbial activity.

Oxidation: The compound can be oxidized to form various oxidation products.

Common Reagents and Conditions:

Debromination: Common reagents include reducing agents such as sodium borohydride or microbial enzymes.

Hydroxylation: Enzymes such as cytochrome P450 are often involved in this process.

Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen can be used.

Major Products Formed:

Scientific Research Applications

Flame Retardant Applications

1.1 Material Science

BDE-47 is predominantly utilized in the production of flexible polyurethane foams, textiles, and electronics. It acts by interfering with the combustion process, thereby enhancing fire safety in consumer products. The compound's effectiveness as a flame retardant is attributed to its ability to form a protective char layer during combustion, which inhibits further flame propagation .

1.2 Regulatory Considerations

Due to environmental and health concerns associated with PBDEs, including BDE-47, regulatory measures have been implemented globally. For instance, the European Union has restricted the use of certain PBDEs under REACH regulations. As a result, alternative flame retardants are being explored to replace BDE-47 in various applications .

Environmental Studies

2.1 Persistence and Bioaccumulation

Research has demonstrated that BDE-47 is persistent in the environment and can bioaccumulate in living organisms. Studies have shown that it can be found in sediments, aquatic life, and even human tissues . This raises concerns about its long-term ecological impact and potential health risks.

2.2 Degradation Products

Investigations into the degradation products of BDE-47 are ongoing. These studies aim to understand how BDE-47 breaks down in the environment and what metabolites are formed, which may also possess toxicological properties . For example, 2,3,4,5-tetrabromobenzoic acid has been identified as a significant degradation product .

Toxicological Research

3.1 Health Impacts

Toxicological studies have focused on the effects of BDE-47 on various biological systems. Research indicates that exposure to BDE-47 may disrupt endocrine function and affect neurodevelopment in animal models. For instance, studies involving mice have shown alterations in behavior and cognitive functions following exposure to BDE-47 .

3.2 Antimicrobial Properties

Interestingly, some derivatives of tetrabromodiphenyl ethers have been investigated for their antimicrobial properties. Research indicates that these compounds may exhibit activity against certain bacterial strains, suggesting potential applications beyond flame retardancy .

Case Studies

Mechanism of Action

The mechanism of action of 2,3’,5,5’-Tetrabromodiphenyl ether involves its interaction with biological systems at the molecular level. It can disrupt endocrine function by mimicking or interfering with hormone activity . The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage . Additionally, it can affect the expression of genes involved in detoxification and immune response .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bromine substitution pattern critically determines PBDE behavior. Below is a comparative analysis of tetrabrominated congeners:

| Congener | Bromine Positions | Molecular Weight (g/mol) | Log Kow | Environmental Half-Life |

|---|---|---|---|---|

| 2,3',5,5'-Tetrabromo | 2, 3', 5, 5' | 485.8 | ~6.5* | Limited data |

| BDE-47 (2,2',4,4') | 2, 2', 4, 4' | 485.8 | 6.8–7.0 | 2–10 years |

| BDE-66 (2,3',4,4') | 2, 3', 4, 4' | 485.8 | ~6.9 | Moderate persistence |

| BDE-77 (3,3',4,4') | 3, 3', 4, 4' | 485.8 | ~7.1 | High persistence |

*Estimated based on structural analogs.

Environmental Occurrence and Bioaccumulation

- BDE-47 : Dominant in human adipose tissue (56.2% of total PBDEs in 1970 samples) and dog serum (93% detection rate). Median concentrations in dogs: 13.2 ng/g lipid .

- BDE-66 : Detected in 20% of dog serum samples at 1.08 ng/g lipid, indicating lower environmental prevalence .

- 2,3',5,5'-Tetrabromo: No direct biomonitoring data available. However, methoxylated analogs (e.g., 2'-MeO-BDE68) show species-specific bioaccumulation in marine mammals, suggesting similar bromination patterns may influence trophic transfer .

Toxicity and Metabolic Pathways

- Hepatic Uptake : BDE-47 exhibits the highest affinity for human hepatic OATP1B1 (Km = 0.31 μM), followed by BDE-99 (0.91 μM) and BDE-153 (1.91 μM). Structural differences (e.g., bromine positions) alter transporter binding efficiency .

- Neurotoxicity: BDE-47 is linked to developmental neurotoxicity in animals, while data on 2,3',5,5'-tetrabromo are absent.

Temporal Trends and Regulatory Status

- BDE-47: Serum concentrations in Norwegian adults increased from 0.44 ng/g lipid (1977) to 3.3 ng/g lipid (1999), reflecting historical use in commercial penta-BDE mixtures .

- BDE-153 : Increased from <1% to 29.7% of total PBDEs in Japanese adipose tissue (1970–2000), suggesting shifting exposure sources .

- 2,3',5,5'-Tetrabromo: Not currently regulated under international treaties (e.g., Stockholm Convention), but its structural similarity to regulated congeners warrants monitoring .

Data Tables

Table 1: Comparative Toxicity Endpoints of Selected PBDEs

| Congener | IC₅₀ for Thyroid Disruption (μM) | Neurotoxic Potential | Hepatic Km (μM) |

|---|---|---|---|

| BDE-47 | 1–10 | High | 0.31 |

| BDE-99 | 5–15 | Moderate | 0.91 |

| BDE-153 | >20 | Low | 1.91 |

| 2,3',5,5'-Tetrabromo | Not tested | Unknown | Not studied |

Table 2: Environmental Detection in Biota (Selected Studies)

| Species | BDE-47 (ng/g lipid) | BDE-66 (ng/g lipid) | 2,3',5,5'-Tetrabromo |

|---|---|---|---|

| Dogs (2024) | 13.2 | 1.08 | Not detected |

| Japanese Adipose (2000) | 458 | | No data |

|

| Tiger Shark Liver | 14–4400* | — | Methoxylated analogs present |

*Includes natural (MeO-BDEs) and anthropogenic PBDEs.

Biological Activity

2,3',5,5'-Tetrabromodiphenyl ether (BDE-66) is a member of the polybrominated diphenyl ethers (PBDEs) family, widely used as a flame retardant in various industrial applications. Its chemical structure consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached, which significantly influences its biological activity and toxicity profile. This article explores the biological activities associated with BDE-66, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H6Br4O

- Molecular Weight : Approximately 485.79 g/mol

- Structure :

Biological Activity Overview

BDE-66 exhibits a range of biological activities that raise concerns regarding its environmental persistence and potential health impacts. Key areas of biological activity include:

- Endocrine Disruption : BDE-66 has been shown to disrupt endocrine signaling pathways, potentially leading to reproductive and developmental toxicities. Studies indicate that it can impair trophoblast cell migration and invasion during placental development, which is critical for fetal growth.

- Neurotoxicity : Research suggests that exposure to BDE-66 may lead to developmental neurotoxicity. Animal models have demonstrated alterations in neurobehavioral functions following exposure during critical developmental windows.

- Cytotoxicity : BDE-66 has exhibited cytotoxic effects in various human cell lines. For instance, it has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) cells .

The biological effects of BDE-66 are mediated through several mechanisms:

- Mitogen-Activated Protein Kinase (MAPK) Pathway Activation : BDE-66 activates the p38 MAPK pathway, which is associated with inflammatory responses and cellular stress. This activation can lead to impaired angiogenesis and cell proliferation.

- Cellular Signaling Interference : The compound disrupts normal cellular signaling processes, affecting critical pathways involved in growth and differentiation. This interference can result in adverse developmental outcomes .

- Photodegradation Products : Under environmental conditions, BDE-66 can undergo photodegradation, leading to the formation of hydroxylated derivatives that may exhibit different biological activities compared to the parent compound .

Case Studies

Several studies have highlighted the health risks associated with BDE-66 exposure:

- Case Study on Developmental Toxicity : A study involving pregnant animal models demonstrated that exposure to BDE-66 resulted in significant placental toxicity, characterized by impaired vascularization and reduced fetal weight.

- Human Exposure Assessment : Research indicates that children are particularly vulnerable to PBDE exposure due to higher accumulation levels in body tissues compared to adults. One study reported concentrations of BDE congeners significantly higher in children than in their parents, suggesting increased susceptibility to associated health effects .

Summary of Research Findings

Q & A

Q. Table 1: Common Analytical Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Column Polarity | Non-polar (DB-5) vs. Polar (DB-17) | |

| Surrogate Standards | BDE-077S, BDE-166S, FBDE-4001S | |

| Detection Limit | ~0.1 ng/g lipid (GC-MS) |

(Basic) How to ensure regulatory compliance when handling 2,3',5,5'-Tetrabromodiphenyl ether in laboratory settings?

Answer:

- Regulatory Classification : Verify its status as a "First Class Specific Chemical Substance" under regulations like Japan’s Chemical Substances Control Law .

- Documentation : Obtain confirmation certificates for procurement and disposal, as required for restricted PBDEs .

- Safety Protocols : Follow OSHA/GHS guidelines for handling brominated flame retardants, including PPE and ventilation .

(Advanced) How do congener-specific differences in PBDEs affect experimental design for toxicity studies?

Answer:

- Congener Selection : Prioritize environmentally relevant congeners (e.g., BDE-47, BDE-153) based on bioaccumulation trends .

- Metabolite Tracking : Use hydroxy- or methoxy-PBDE standards (e.g., 6-OH-BDE-180) to study metabolic pathways .

- Dose-Response Models : Employ pharmacokinetic models to back-extrapolate prenatal exposures from postnatal serum levels .

Key Consideration : BDE-47 shows higher bioaccumulation in humans (~35 ng/g lipid in U.S. populations) compared to BDE-153 (~5.7 ng/g lipid), necessitating congener-specific dosing .

(Advanced) What methodologies address conflicting data on environmental persistence of 2,3',5,5'-Tetrabromodiphenyl ether?

Answer:

- Meta-Analysis : Use pooled data to identify trends (e.g., doubling times in marine mammals: ~5–7 years) .

- Congener-Specific Analysis : Differentiate degradation rates using isomer-resolved chromatography .

- Environmental Variables : Account for sediment organic carbon content and trophic magnification factors .

Example Conflict : Arctic marine mammals show lower PBDE levels (~5 ng/g lipid) vs. global averages (~1,000 ng/g lipid) due to regional contamination gradients .

(Basic) What are critical parameters for chromatographic separation of 2,3',5,5'-Tetrabromodiphenyl ether from similar congeners?

Answer:

- Dual-Column GC : Combine non-polar (DB-5) and polar (DB-17) columns to resolve co-eluting isomers like BDE-70 and BDE-75 .

- Temperature Gradients : Optimize ramp rates (e.g., 10°C/min to 300°C) to enhance peak resolution .

- Authentic Standards : Validate retention times using certified solutions (e.g., BDE-70S, BDE-72S) .

(Advanced) What synthetic routes yield high-purity 2,3',5,5'-Tetrabromodiphenyl ether, and how are reaction conditions optimized?

Answer:

- Bromination Strategy : Direct bromination of diphenyl ether using FeBr₃ catalyst under controlled stoichiometry .

- Optimized Conditions :

- Solvent: Toluene (high boiling point for reflux)

- Temperature: 120–140°C for 24–48 hours

- Purification: Recrystallization in ethanol or column chromatography to remove polybrominated byproducts .

- Yield Monitoring : Achieve >90% purity via GC-MS and NMR validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.